molecular formula C15H18N2O B12463652 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one

2-cyclohexyl-5-phenyl-1H-pyrazol-3-one

Cat. No.: B12463652
M. Wt: 242.32 g/mol
InChI Key: VBOOVOUITYLREU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one is a pyrazolone derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents—a cyclohexyl group at position 2 and a phenyl group at position 5—impart distinct physicochemical properties. Pyrazolones are widely studied for their roles in medicinal chemistry, particularly as anti-inflammatory and analgesic agents.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-cyclohexyl-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H18N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2

InChI Key

VBOOVOUITYLREU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Reactivity

Pyridazinone Derivatives (e.g., 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones)

Pyridazinones, such as those synthesized in Molecules (2009), feature a six-membered ring with two adjacent nitrogen atoms. Unlike pyrazolones, the larger ring size alters aromaticity and electron distribution.

Property 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one 5-Chloro-6-phenylpyridazin-3(2H)-one
Ring Size 5-membered 6-membered
Substituents Cyclohexyl (C2), Phenyl (C5) Chloro (C5), Phenyl (C6)
Polarity Moderate (logP ~3.5 estimated) High (logP ~2.8 due to Cl)
Biological Role Anti-inflammatory potential Anticancer/antimicrobial applications
Amino-Substituted Pyrazolones (e.g., 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol)

The amino-substituted analog (CAS 436088-86-7) replaces the phenyl group with an amino (-NH2) group. This substitution significantly enhances solubility in polar solvents (e.g., water solubility >50 mg/mL) and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions.

Research Tools for Structural Analysis

  • SHELX Suite : Used for refining crystal structures, confirming the planar geometry of the pyrazolone ring and substituent orientations .
  • ORTEP-3 : Visualizes thermal ellipsoids, highlighting steric effects of the cyclohexyl group in 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one .

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